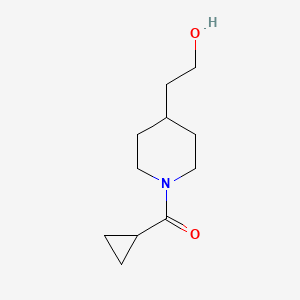
Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Overview
Description
Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C11H19NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone typically involves the following steps:
Piperidine Derivatization: The piperidine ring can be functionalized through various reactions, such as alkylation or acylation, to introduce the desired substituents.
Ethanol Addition: The final step involves the addition of an ethanol group to the piperidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway.
Scientific Research Applications
Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an analgesic.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and piperidine moiety play crucial roles in its binding affinity and activity. The compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone include:
2-(Piperidin-4-yl)ethan-1-ol: This compound lacks the cyclopropane ring but shares the piperidine and ethanol moieties.
2-(4-Aminopiperidin-1-yl)ethanol: This compound has an amino group instead of the cyclopropanecarbonyl group.
2-(1-Cyclopentylpiperidin-4-yl)ethan-1-ol: This compound has a cyclopentane ring instead of a cyclopropane ring.
The uniqueness of this compound lies in its cyclopropane ring, which imparts specific steric and electronic properties that influence its reactivity and biological activity.
Properties
IUPAC Name |
cyclopropyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-8-5-9-3-6-12(7-4-9)11(14)10-1-2-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQKAVPVZGJMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


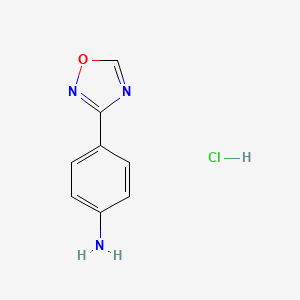
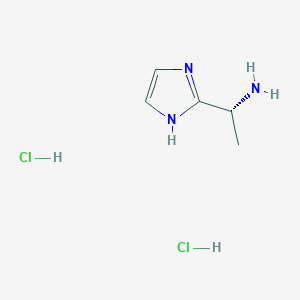

![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)

![3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B1435032.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)
![1-Isopropyl-2-azaspiro[3.3]heptane](/img/structure/B1435036.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride](/img/structure/B1435040.png)
![2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride](/img/structure/B1435041.png)

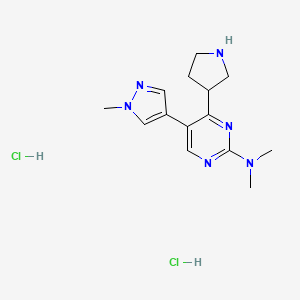
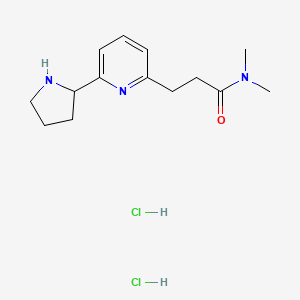
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B1435046.png)
